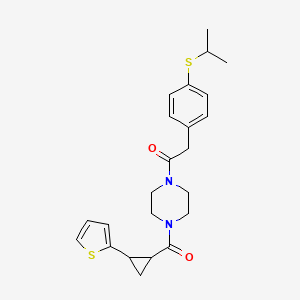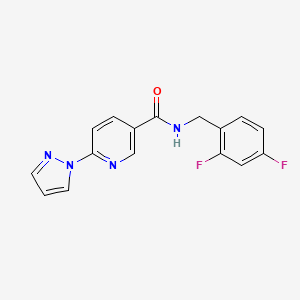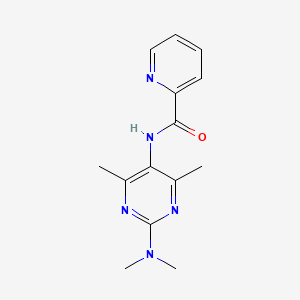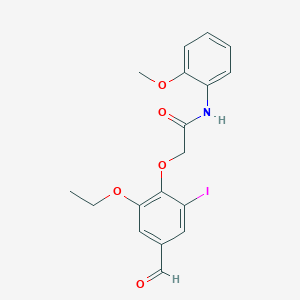![molecular formula C23H22N6O2 B2809230 8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-05-5](/img/structure/B2809230.png)
8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of the compound is C18H20N6O2 . It has an average mass of 352.390 Da and a monoisotopic mass of 352.164764 Da .Physical and Chemical Properties Analysis
The compound has a molecular formula of C18H20N6O2, an average mass of 352.390 Da, and a monoisotopic mass of 352.164764 Da .Aplicaciones Científicas De Investigación
High-Performance Thin-Layer Chromatography Assay for Linagliptin
- Study Focus : Development of a validated stability-indicating HPTLC method for determining Linagliptin in tablet form, highlighting the importance of chromatography in drug analysis (Rode & Tajne, 2021).
Hydantoin Derivatives in Medicinal Chemistry
- Study Focus : Discusses the significance of hydantoin, a non-aromatic five-membered heterocycle, in drug discovery due to its biological and pharmacological activity. The synthesis of hydantoin and its potential medical applications are also covered (Shaikh et al., 2023).
Unnatural Base Pairs for Synthetic Biology
- Study Focus : Summarizes research into developing unnatural base pairs beyond standard Watson-Crick base pairs for synthetic biology applications, highlighting the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns (Saito-Tarashima & Minakawa, 2018).
Ionic Liquid-Based Catalysts for CO2 Conversion
- Study Focus : Reviews the tuning of IL-based catalysts for converting CO2 into quinazoline-2,4(1H,3H)-diones, showcasing the potential of ionic liquids in catalysis and CO2 utilization (Zhang et al., 2023).
Mecanismo De Acción
A study found that a similar compound, CB11, mediates PPAR-dependent cell death, reactive oxygen species (ROS) production, mitochondrial membrane potential (MMP) collapse, cell cycle arrest, lactate dehydrogenase (LDH) cytotoxicity, and caspase-3 activity in human non-small-cell lung cancer (NSCLC) cells . CB11 causes cell death via ROS-mediated ATM-p53-GADD45 signalling in human NSCLC cells .
Propiedades
IUPAC Name |
6-(2-aminophenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-15-14-28-19-20(25-22(28)29(15)18-11-7-6-10-17(18)24)26(2)23(31)27(21(19)30)13-12-16-8-4-3-5-9-16/h3-11,14H,12-13,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLRLGRANPTEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B2809151.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide](/img/structure/B2809153.png)





![3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B2809163.png)
![N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2809164.png)



